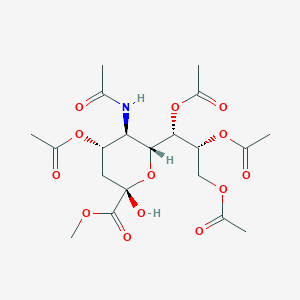

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDMYCBPKFKCV-DCDDNHAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456014 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-10-9 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester: A Keystone in Glycobiology and Drug Discovery

This guide provides an in-depth technical overview of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, a pivotal protected monosaccharide in the field of glycobiology. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications, offering both theoretical understanding and practical insights.

Introduction: The Significance of Protected Sialic Acids

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the outermost ends of glycan chains on cell surfaces.[1][2] This terminal positioning makes them crucial mediators of a vast array of biological and pathological processes, including cell-cell recognition, immune responses, and pathogen invasion.[3][4] The most common sialic acid, N-acetylneuraminic acid (Neu5Ac), is a focal point of glycobiology research.

To chemically manipulate and incorporate sialic acids into more complex structures for research and therapeutic purposes, it is often necessary to employ protecting groups. These groups temporarily block reactive hydroxyl and carboxyl moieties, allowing for selective chemical transformations at other positions. This compound is a key intermediate in this context. The acetylation of the hydroxyl groups at positions 4, 7, 8, and 9, along with the esterification of the carboxyl group, renders the molecule stable under various reaction conditions and primes it for use as a glycosyl donor in the synthesis of sialosides and other glycoconjugates.[5] This versatile, acetylated derivative of N-acetylneuraminic acid is a cornerstone for the synthesis of complex glycans and has significant implications for drug discovery and development.[3][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 84380-10-9 | [7][8] |

| Molecular Formula | C20H29NO13 | [7][8] |

| Molecular Weight | 491.44 g/mol | [7] |

| Appearance | White to almost white crystalline powder | [7] |

| Melting Point | 185-189 °C | [7] |

| Solubility | Slightly soluble in Chloroform | [7] |

| Storage Temperature | 2-8 °C | [7][8] |

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete dataset for the target molecule is proprietary to various suppliers, data for closely related compounds and foundational principles allow for an accurate prediction of its spectral characteristics. The 13C NMR data for the title compound is available and provides key structural information.[9] High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

Synthesis of this compound: A Strategic Approach

The synthesis of this per-acetylated sialic acid derivative from N-acetylneuraminic acid (Neu5Ac) involves a multi-step process that necessitates careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of the carboxylic acid and the subsequent acetylation of the hydroxyl groups.

Rationale for the Synthetic Strategy

The synthetic pathway is designed to first protect the most acidic proton, which is on the carboxyl group, to prevent unwanted side reactions during the acetylation step. Esterification, typically to a methyl ester, is a common and effective strategy. Following the protection of the carboxyl group, the hydroxyl groups are acetylated. Acetic anhydride in the presence of a base like pyridine is a standard method for this transformation.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesized methodology based on established procedures for the protection and acetylation of sialic acids.[10][11][12][13]

Step 1: Methyl Esterification of N-Acetylneuraminic Acid

-

Dissolution: Suspend N-acetylneuraminic acid in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., acetyl chloride or a sulfonic acid resin).

-

Reaction: Stir the mixture at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Work-up: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution). Concentrate the solution under reduced pressure. The resulting crude N-acetylneuraminic acid methyl ester is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.

Step 2: Acetylation of the Hydroxyl Groups

-

Dissolution: Dissolve the crude N-acetylneuraminic acid methyl ester from the previous step in a mixture of pyridine and acetic anhydride.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by TLC.

-

Quenching and Work-up: Quench the reaction by the slow addition of ice-water. Extract the product into an organic solvent such as ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a white solid.

Caption: Synthetic workflow for the target molecule.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile building block in the synthesis of complex glycoconjugates and sialic acid analogs.

Chemoenzymatic Synthesis of Sialosides

This protected sialic acid derivative is a crucial precursor for the synthesis of activated sialyl donors, such as sialyl phosphites or sialyl halides, which are then used in chemical glycosylation reactions. Furthermore, it can be deprotected selectively to generate substrates for enzymatic sialylation using sialyltransferases.[5][14][15] The ability to synthesize specific sialosides is fundamental to studying the roles of sialic acids in biological recognition events.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Growing impact of sialic acid-containing glycans in future drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. d-nb.info [d-nb.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. diva-portal.org [diva-portal.org]

- 13. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 15. Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans and Sialyl Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

This technical guide provides a comprehensive overview of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, a key derivative of N-acetylneuraminic acid (Neu5Ac). This compound serves as a versatile building block in glycobiology and medicinal chemistry, particularly in the synthesis of sialosides and other complex carbohydrates. This guide is intended for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a fully protected derivative of N-acetylneuraminic acid methyl ester. The acetylation of the hydroxyl groups at positions 4, 7, 8, and 9, along with the esterification of the carboxylic acid, enhances its solubility in organic solvents and allows for selective chemical modifications at other positions.

| Property | Value |

| CAS Number | 84380-10-9 |

| Molecular Formula | C₂₀H₂₉NO₁₃ |

| Molecular Weight | 491.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-189 °C[1] |

| Solubility | Soluble in chloroform and other common organic solvents. |

Spectroscopic Data

Table 1: Representative ¹H NMR Spectroscopic Data (based on peracetylated Neu5Ac derivatives)

| Proton Assignment | Chemical Shift (δ) ppm (Typical Range) | Multiplicity |

| H-3ax | 1.80 - 2.20 | dd |

| H-3eq | 2.20 - 2.60 | dd |

| H-4 | 4.80 - 5.20 | m |

| H-5 | 3.80 - 4.20 | m |

| H-6 | 3.90 - 4.30 | m |

| H-7 | 5.20 - 5.50 | m |

| H-8 | 5.00 - 5.30 | m |

| H-9a | 4.00 - 4.40 | dd |

| H-9b | 4.40 - 4.80 | dd |

| OCH₃ (Ester) | 3.70 - 3.80 | s |

| N-Acetyl (CH₃) | 1.90 - 2.10 | s |

| O-Acetyl (CH₃) | 1.95 - 2.20 | s (multiple) |

Table 2: Representative ¹³C NMR Spectroscopic Data (based on peracetylated Neu5Ac derivatives)

| Carbon Assignment | Chemical Shift (δ) ppm (Typical Range) |

| C-1 | 168 - 172 |

| C-2 | 98 - 102 |

| C-3 | 35 - 39 |

| C-4 | 68 - 72 |

| C-5 | 51 - 55 |

| C-6 | 72 - 76 |

| C-7 | 68 - 72 |

| C-8 | 67 - 71 |

| C-9 | 62 - 66 |

| OCH₃ (Ester) | 52 - 54 |

| N-Acetyl (C=O) | 170 - 175 |

| N-Acetyl (CH₃) | 22 - 24 |

| O-Acetyl (C=O) | 169 - 172 (multiple) |

| O-Acetyl (CH₃) | 20 - 22 (multiple) |

Table 3: Expected IR and Mass Spectrometry Data

| Spectroscopic Method | Expected Features |

| FT-IR (KBr Pellet) | Strong C=O stretching vibrations for esters and amides (~1740 cm⁻¹ and ~1650 cm⁻¹), C-O stretching (~1230 cm⁻¹), and O-H stretching (absence thereof indicating full protection). |

| High-Resolution Mass Spectrometry (HRMS) | Expected [M+Na]⁺ peak at m/z 514.1582 for C₂₀H₂₉NO₁₃Na. Fragmentation would likely involve the loss of acetyl groups (42 Da) and the methoxy group (31 Da). |

Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from N-acetylneuraminic acid (Neu5Ac).

Step 1: Methyl Esterification of N-Acetylneuraminic Acid

Objective: To convert the carboxylic acid group of Neu5Ac to a methyl ester.

Materials:

-

N-Acetylneuraminic Acid (Neu5Ac)

-

Anhydrous Methanol (MeOH)

-

Trifluoroacetic Acid (TFA) or Acetyl Chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Suspend N-acetylneuraminic acid (1.0 eq.) in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq.) or acetyl chloride (1.5 eq.) to the stirred suspension.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours, or gently heat to reflux for 3-4 hours, monitoring the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol/water).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude N-acetylneuraminic acid methyl ester is typically a white solid and can be used in the next step without further purification.

Step 2: Per-O-Acetylation

Objective: To acetylate the hydroxyl groups at positions 4, 7, 8, and 9.

Materials:

-

N-acetylneuraminic acid methyl ester (from Step 1)

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere setup

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve the crude N-acetylneuraminic acid methyl ester in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction by the slow addition of water or methanol.

-

Dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure this compound.

Mandatory Visualizations

Caption: Synthetic workflow for the target compound.

This guide provides a detailed overview of this compound, offering valuable information for its synthesis, characterization, and application in glycobiology and drug discovery. The provided protocols and data serve as a foundation for researchers working with this important sialic acid derivative.

References

An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, a key derivative of N-acetylneuraminic acid (Neu5Ac). This document is intended for researchers, scientists, and professionals in the fields of glycobiology, drug discovery, and diagnostics.

Core Properties

This compound is a fully acetylated derivative of N-acetylneuraminic acid methyl ester. The acetylation of the hydroxyl groups enhances its stability and solubility in organic solvents, making it a versatile tool in biochemical research and organic synthesis.[1] It is widely used in glycobiology to study the structure, synthesis, and function of sialic acids and their roles in biological systems.[2]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 84380-10-9 | [1][3] |

| Molecular Formula | C₂₀H₂₉NO₁₃ | [1][3] |

| Molecular Weight | 491.44 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 185-189 °C | [1] |

| Solubility | Slightly soluble in Chloroform | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-acetyl group (around 2.0 ppm), the four O-acetyl groups (between 1.9 and 2.2 ppm), and the methyl ester group (around 3.8 ppm). The protons on the pyranose ring and the glycerol side chain would appear in the region of 3.5 to 5.5 ppm, with their chemical shifts and coupling constants being indicative of the stereochemistry and conformation of the molecule. For instance, in similar compounds, the H3eq proton often appears as a doublet of doublets around 2.3-2.5 ppm.[5]

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbons of the ester and amide groups in the range of 170-175 ppm. The carbons of the pyranose ring and the glycerol side chain would be observed between 50 and 100 ppm, while the methyl carbons of the acetyl and ester groups would appear at approximately 20-25 ppm and 53 ppm, respectively.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would likely show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation analysis would be expected to reveal losses of acetyl groups (42 Da), acetic acid (60 Da), and the methoxycarbonyl group (59 Da), providing structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the C=O groups of the ester and amide functionalities (around 1740 cm⁻¹ and 1650 cm⁻¹, respectively). C-O stretching vibrations would be visible in the 1000-1300 cm⁻¹ region, and the N-H stretching of the amide would appear around 3300 cm⁻¹.

Experimental Protocols

The synthesis of this compound typically involves two main steps: the esterification of the carboxylic acid group of N-acetylneuraminic acid and the subsequent per-O-acetylation of the hydroxyl groups.

Synthesis of N-acetylneuraminic Acid Methyl Ester

Objective: To convert the carboxylic acid functionality of N-acetylneuraminic acid (Neu5Ac) into a methyl ester.

Materials:

-

N-acetylneuraminic acid (Neu5Ac)

-

Anhydrous Methanol (MeOH)

-

Trifluoroacetic acid (TFA) or Dowex 50x8 (H⁺) resin

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Suspend N-acetylneuraminic acid in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of trifluoroacetic acid or Dowex 50x8 (H⁺) resin to the suspension.[5]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 24-48 hours), neutralize the acid catalyst if necessary.[5]

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acetylneuraminic acid methyl ester. The product is often used in the next step without further purification.

Per-O-acetylation of N-acetylneuraminic Acid Methyl Ester

Objective: To acetylate all the free hydroxyl groups of N-acetylneuraminic acid methyl ester.

Materials:

-

N-acetylneuraminic acid methyl ester

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude N-acetylneuraminic acid methyl ester in a mixture of pyridine and acetic anhydride in a round-bottom flask. A catalytic amount of DMAP can be added to accelerate the reaction.[5]

-

Stir the reaction mixture at room temperature. The reaction can be monitored by TLC until all starting material is consumed (typically around 20 hours).[5] For a more rapid synthesis, microwave irradiation at 70°C for 10 minutes can be employed.[7]

-

After completion, cool the reaction mixture in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Co-evaporate the mixture with toluene to remove pyridine.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid.

Biological Significance and Applications

O-acetylated sialic acids play crucial roles in a variety of biological processes. These modifications can modulate cell-cell interactions, influence immune responses, and serve as receptors for pathogens.[8]

Role in Cellular Processes

The acetylation of sialic acids can affect the binding of various proteins, including lectins like selectins and siglecs, which are involved in cell adhesion and signaling.[8] This modification can therefore influence processes such as inflammation, immune cell trafficking, and apoptosis. For example, O-acetylation of sialic acids on cancer cells has been implicated in tumor progression and metastasis.

Interaction with Pathogens

O-acetylated sialic acids can act as specific receptors for certain viruses, such as influenza C virus, which binds to 9-O-acetylated sialic acid.[9] The presence or absence of these modifications on host cell surfaces can determine viral tropism and infectivity.

Research Applications

As a stable and cell-permeable derivative, this compound is a valuable tool for studying the biological functions of sialic acids. It can be used in metabolic labeling studies to introduce acetylated sialic acids into cellular glycans, allowing for the investigation of their roles in various biological pathways. It also serves as a key intermediate in the synthesis of more complex sialic acid-containing molecules and inhibitors of sialidases and sialyltransferases.

Visualization of O-Acetylated Sialic Acid Biosynthesis

The following diagram illustrates the general biosynthetic pathway of O-acetylated sialic acids, a process that occurs within the Golgi apparatus.

Caption: Biosynthesis of O-acetylated sialic acids in the Golgi apparatus.

This guide provides a foundational understanding of this compound. Further research into its specific interactions and roles in complex biological systems will undoubtedly continue to reveal its importance in health and disease.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | Elex Biotech LLC [elexbiotech.com]

- 3. cdn.usbio.net [cdn.usbio.net]

- 4. This compound | 84380-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Acetyl Groups in N-Acetylneuraminic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-acetylneuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family, plays a crucial role in a myriad of biological processes, from cell-cell recognition and signaling to pathogen interactions and immune regulation.[1] Its derivative, N-acetylneuraminic acid methyl ester, serves as a vital tool in glycobiology research, offering a stabilized form for studying these intricate interactions.[2][3] This technical guide delves into the core functions of the acetyl groups of N-acetylneuraminic acid methyl ester, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and drug development professionals.

The Significance of Acetyl Modifications

The bioactivity of N-acetylneuraminic acid is profoundly influenced by its acetylation state. Beyond the foundational N-acetyl group at the C5 position, which is critical for the biosynthesis and recognition of sialic acids, O-acetylation at the C4, C7, C8, and C9 positions introduces a layer of structural and functional diversity.[1] These O-acetyl groups can act as molecular switches, modulating the binding affinity of sialic acids for their cognate receptors, such as lectins and viral hemagglutinins, and influencing the activity of enzymes like sialidases and sialate-O-acetylesterases.[4][5]

The methyl ester at the C1 carboxyl group is typically a synthetic modification to protect the carboxylate during chemical synthesis, allowing for specific modifications at other positions of the sialic acid molecule.[6] This modification is particularly useful for creating sialic acid analogs to probe biological systems and to develop potential therapeutics, such as sialidase inhibitors for anti-influenza drugs.[7][8]

Quantitative Insights into Acetyl Group Function

The presence or absence of acetyl groups, and their specific positioning, has a quantifiable impact on the molecular interactions of N-acetylneuraminic acid. The following tables summarize key quantitative data from the literature, highlighting the influence of acetylation on enzyme kinetics and receptor binding.

Table 1: Kinetic Properties of Sialate-O-Acetylesterases

Sialate-O-acetylesterases are enzymes that remove O-acetyl groups from sialic acids, thereby regulating their biological activity. The kinetic parameters of these enzymes vary depending on the source and the specific acetylated substrate.

| Enzyme Source | Substrate | K_m (mM) | V_max (U/mg) |

| Equine Liver | N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) | 0.13 | 11 |

| Bovine Brain | N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) | 24 | 0.55 |

| Influenza C virus | N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) | 1.5 | 1.2 |

| Equine Liver | 4-Methylumbelliferyl acetate | 0.24 | 8.5 |

| Bovine Brain | 4-Methylumbelliferyl acetate | 0.45 | 0.8 |

| Influenza C virus | 4-Methylumbelliferyl acetate | 0.33 | 2.5 |

Data compiled from reference[4].

Table 2: Inhibition of Viral Sialidase by N-Acetylneuraminic Acid Analogs

Sialidase (or neuraminidase) is a key enzyme for many viruses, including influenza, as it facilitates the release of new virus particles from infected cells. Synthetic analogs of N-acetylneuraminic acid can act as inhibitors of this enzyme.

| Inhibitor | Virus | K_i (M) | Inhibition Type |

| 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (Neu5Ac2en) | Influenza Virus | ~10⁻⁶ | Competitive |

| 4-guanidino-Neu5Ac2en (Zanamivir) | Influenza Virus | 1 x 10⁻¹⁰ | Competitive |

| Compound 2 (a difluoromethyl-phenyl-α-ketoside of Neu5Ac) | Influenza A/HK/1/68 | 8 x 10⁻⁵ | Reversible |

Data compiled from references[8][9].

Key Experimental Protocols

To aid researchers in their study of acetylated sialic acids, this section provides detailed methodologies for key experiments.

Synthesis of O-Acetylated N-Acetylneuraminic Acid Methyl Ester Derivatives

This protocol describes a general method for the regioselective O-acetylation of N-acetylneuraminic acid methyl ester, adapted from the literature.[10]

Materials:

-

Per-O-silylated N-acetylneuraminic acid methyl ester

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Glacial acetic acid (AcOH)

-

Dry solvents (e.g., pyridine)

-

Microwave reactor (optional)

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve the per-O-silylated N-acetylneuraminic acid methyl ester in dry pyridine.

-

Add acetic anhydride and 3 equivalents of glacial acetic acid to the solution.

-

Stir the reaction mixture at room temperature overnight or heat in a microwave reactor at 60°C for 30 minutes.[10]

-

Monitor the reaction progress by TLC. The reaction will produce a mixture of acetylated products.

-

Upon completion, quench the reaction by adding methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the individual O-acetylated isomers by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Characterize the structure of the purified products by NMR spectroscopy to confirm the position of the O-acetyl groups.[11]

Solid-Phase ELISA for Virus-Sialic Acid Binding

This protocol outlines a solid-phase enzyme-linked immunosorbent assay (ELISA) to quantify the binding of viruses to sialic acid derivatives, based on established methods.[12][13][14][15]

Materials:

-

96-well microtiter plates (e.g., Polysorp)

-

N-acetylneuraminic acid methyl ester or its acetylated derivatives

-

Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Purified virus preparation

-

Primary antibody against the virus

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Substrate solution (e.g., o-phenylenediamine dihydrochloride, OPD)

-

Stop solution (e.g., 1 N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Dissolve the sialic acid derivative in the coating buffer at a concentration of 1-10 µg/mL. Add 100 µL of this solution to each well of the microtiter plate. Incubate for 2 hours at room temperature or overnight at 4°C.[16]

-

Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 150 µL of blocking buffer to each well and incubate for at least 2 hours at room temperature to block non-specific binding sites.[16]

-

Washing: Wash the plate four times with wash buffer.

-

Virus Binding: Add 100 µL of the purified virus suspension (at a predetermined optimal concentration) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the plate five times with wash buffer to remove unbound virus.

-

Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of the substrate solution to each well. Allow the color to develop in the dark for an appropriate amount of time (e.g., 15-30 minutes).

-

Stopping the Reaction: Add 50 µL of the stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for OPD) using a plate reader. The absorbance is proportional to the amount of bound virus.

Visualizing the Role of Acetyl Groups

Diagrams are powerful tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate key concepts related to the function of acetyl groups in N-acetylneuraminic acid.

References

- 1. Sialidase Inhibitors with Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylneuraminic acid methyl ester | 22900-11-4 | MA04202 [biosynth.com]

- 4. Sialate O-acetylesterases: key enzymes in sialic acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

- 6. Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of sialidase activity as a therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elearning.unimib.it [elearning.unimib.it]

- 9. A novel synthetic reversible inhibitor of sialidase efficiently blocks secondary but not primary influenza virus infection of MDCK cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-phase assays of receptor-binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solid-Phase Assays of Receptor-Binding Specificity | Springer Nature Experiments [experiments.springernature.com]

- 14. A solid-phase enzyme-linked assay for influenza virus receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [ELISA-based assay for determination of influenza virus-host receptor binding specificity]:Glycoscience Protocol Online Database [jcggdb.jp]

- 16. creative-diagnostics.com [creative-diagnostics.com]

N-acetylneuraminic acid (sialic acid) derivatives

An In-depth Technical Guide to N-acetylneuraminic Acid (Sialic Acid) Derivatives

Introduction

N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family, represents a class of nine-carbon backbone monosaccharides.[1] In biological systems, sialic acids typically occupy the terminal position of glycan chains on glycoproteins and glycolipids.[1][2] This prominent placement allows them to play critical roles in a vast array of physiological and pathological processes, including cell-cell recognition, immune system modulation, and pathogen infection.[1][2][3] The structural diversity of sialic acids is further expanded by natural modifications, such as O-acetylation.[4]

The inherent biological significance of sialic acids has made their derivatives a fertile ground for drug discovery and development.[5][6] By modifying the core sialic acid structure, researchers can create molecules that act as inhibitors for viral or bacterial enzymes, modulate immune responses, or serve as tools to probe biological pathways.[6][7] This guide provides a comprehensive overview of the synthesis, biological functions, and therapeutic applications of N-acetylneuraminic acid derivatives, with a focus on quantitative data and detailed experimental methodologies for professionals in the field.

Biological Roles and Therapeutic Targeting

The diverse functions of sialic acids are intrinsically linked to their negative charge, hydrophilicity, and role as recognition sites for a variety of endogenous and exogenous proteins.[3]

Viral Infections: The Neuraminidase Target

Many viruses, including the influenza virus, utilize sialic acids to infect host cells.[8] The viral hemagglutinin (HA) protein binds to sialic acid residues on the host cell surface to initiate entry.[8][9] After replication, the viral neuraminidase (NA) enzyme cleaves these sialic acid residues to release new virions, allowing the infection to spread.[9][10]

Sialic acid derivatives have been successfully developed as neuraminidase inhibitors. These drugs, such as Zanamivir and Oseltamivir, are structural mimics of the sialosyl cation transition-state and block the active site of the neuraminidase enzyme.[9][10] This prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.[9]

Cancer and Immune Modulation: The Siglec Axis

Cancer cells often exhibit altered glycosylation patterns, most notably an overexpression of sialylated glycans, a phenomenon known as hypersialylation.[11][12][13] This dense coat of sialic acids serves as a shield, allowing cancer cells to evade the host immune system.[1][14]

This immune evasion is primarily mediated by the interaction between sialic acids on cancer cells and Sialic acid-binding immunoglobulin-like lectins (Siglecs) on the surface of immune cells.[11][15] Many Siglecs, such as Siglec-7 and Siglec-9, are inhibitory receptors.[15] When sialic acids on a tumor cell bind to these Siglecs on an immune cell (e.g., a Natural Killer cell or T cell), it triggers an inhibitory signal that dampens the anti-tumor immune response.[1][15]

This interaction presents a significant target for cancer immunotherapy. Strategies include:

-

Sialic Acid Inhibitors: Small molecules that block the interaction between sialic acids and Siglec receptors.[11]

-

Sialidase-based Therapeutics: Enzymes that remove sialic acids from the tumor cell surface, unmasking them for immune recognition.[1]

-

Anti-Siglec Antibodies: Antibodies that block the Siglec receptors on immune cells, preventing the tumor from engaging this inhibitory checkpoint.[11]

Bacterial Infections and Other Roles

Many bacteria are unable to synthesize their own sialic acids and rely on scavenging them from their host.[16] They use specialized transporter proteins, such as the sialic acid symporter (SiaT), for uptake.[16] The scavenged sialic acids are then used as a nutrient source or to decorate the bacterial surface, mimicking host cells to evade the immune system.[16] Derivatives of sialic acid have been designed to inhibit these transporters, representing a novel antibacterial strategy.[16]

Furthermore, sialylation plays a crucial role in the pharmacokinetics of therapeutic proteins. The presence of terminal sialic acids on glycoproteins can mask underlying galactose residues, preventing recognition and clearance by the asialoglycoprotein receptor in the liver, thereby extending the serum half-life of the biotherapeutic.[17][18]

Synthesis of Sialic Acid Derivatives

Access to diverse sialic acid derivatives is critical for research and drug development. A variety of synthetic strategies have been developed to meet this need.

-

Chemical Synthesis: Traditional organic chemistry approaches allow for precise modifications at various positions of the sialic acid scaffold.[19][20][21] These methods often require multi-step protection-deprotection strategies but offer great flexibility. For example, the synthesis of 4-O-alkylated N-acetylneuraminic acid analogues has been described, providing tools for studying sialic acid lectin biology.[19] A facile method for producing N-acetylneuraminic acid glycal, a key intermediate in sialic acid chemistry, involves treating the peracetylated glycosyl chloride with anhydrous Na₂HPO₄.[22]

-

Chemoenzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high stereoselectivity and regioselectivity of enzymatic reactions.[23][24] Sialyltransferases and sialic acid aldolases are commonly used enzymes.[23][24] For instance, sialic acid aldolase can be used to synthesize Neu5Gc and its derivatives from N-glycolylmannosamine (ManNGc).[24]

-

Whole-Cell Catalysis: Metabolically engineered strains of bacteria, such as E. coli, can be used as "whole-cell catalysts" to produce various sialic acids and their derivatives.[23] This method leverages the cell's enzymatic machinery to convert simple, inexpensive sugars into complex target molecules in a scalable fermentation process.[23]

Quantitative Data Summary

The following tables summarize key quantitative data for various sialic acid derivatives, highlighting their potential as therapeutic agents.

Table 1: Neuraminidase Inhibitory Activity of Selected Sialic Acid Derivatives

| Compound | Target Virus/Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Neu5Ac2en | Influenza Virus | 67 | [9] |

| Azido sialic acid (N₃) | Influenza Virus | 406 | [9] |

| Zanamivir | Paramyxoviruses | Ineffective | [25] |

| BCX 2798 | Newcastle Disease Virus (NDV-HN) | 0.11 - 0.32 | [25] |

| Compound 9 (C4-azido derivative) | Newcastle Disease Virus (NDV-HN) | 0.17 | [25] |

| Compound 11 (C4-sulfonamido derivative) | Newcastle Disease Virus (NDV-HN) | 0.18 | [25] |

| Compound 12 (C5-trifluoroacetamido analogue) | Newcastle Disease Virus (NDV-HN) | 0.19 | [25] |

| 9-O-Methyl sialoside | Influenza C Virus 9-SOAE | ~2.5 mM (Ki) |[26] |

IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency. Ki: Inhibition constant.

Table 2: Influence of Sialylation on Glycoprotein Pharmacokinetics

| Glycoprotein | Sialylation Status | Key Pharmacokinetic Change | Implication | Reference |

|---|---|---|---|---|

| Various (Ceruloplasmin, etc.) | Asialo (Sialic acid removed) | Rapid hepatic clearance | Shortened serum half-life | [17] |

| Recombinant Therapeutic Proteins | High Sialylation | Reduced plasma clearance | Extended serum half-life | [17] |

| Efmarodocokin alfa (IL-22Fc) | Low Sialic Acid Content | Increased clearance (CL) and distribution (Vd) | Shorter exposure | [18] |

| α-1-antitrypsin (A1AT) | Polysialylated (enzymatically) | Improved pharmacokinetic profile | Potential for less frequent dosing |[17] |

Key Experimental Protocols

This section provides generalized methodologies for the synthesis, analysis, and biological evaluation of sialic acid derivatives.

Protocol 1: General Chemoenzymatic Synthesis of a Sialoside Derivative

This protocol describes a general method for synthesizing a sialoside using a sialyltransferase.

-

Reaction Setup: In a microcentrifuge tube, combine the acceptor saccharide (e.g., lactose), a CMP-sialic acid derivative donor, and an appropriate buffer (e.g., Tris-HCl).

-

Enzyme Addition: Add a recombinant sialyltransferase (e.g., α2,3-sialyltransferase). The choice of enzyme will determine the linkage type (α2,3, α2,6, etc.).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours to overnight with gentle shaking.

-

Quenching: Stop the reaction by adding cold ethanol or by heat inactivation.

-

Purification: Centrifuge the mixture to pellet the precipitated enzyme. Purify the sialylated product from the supernatant using solid-phase extraction (e.g., a graphitized carbon cartridge) or size-exclusion chromatography.

-

Analysis: Confirm the product structure and purity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[24]

Protocol 2: Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit viral neuraminidase activity.

-

Reagent Preparation:

-

Prepare a solution of the neuraminidase enzyme from a viral source in an assay buffer (e.g., MES buffer with CaCl₂).

-

Prepare a stock solution of the fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).

-

Prepare serial dilutions of the test inhibitor compounds.

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution to wells containing either the inhibitor dilutions or a vehicle control.

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

-

Measurement:

-

Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

-

Measure the fluorescence of the released 4-methylumbelliferone using a microplate reader (Excitation: ~365 nm, Emission: ~450 nm).

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9][25]

Protocol 3: Analysis of Sialic Acids by HPLC with Fluorescence Detection

This protocol is used for the release, derivatization, and quantification of sialic acids from glycoproteins.

-

Release of Sialic Acids: Hydrolyze the glycoprotein sample using mild acid conditions (e.g., 2 M acetic acid) at 80°C for 2-3 hours to release the terminal sialic acids.[27][28]

-

Purification: Remove protein and other debris by centrifugation or filtration. The supernatant contains the released sialic acids.

-

Derivatization:

-

Dry the supernatant under vacuum.

-

Add the derivatization reagent, 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB), in a solution containing β-mercaptoethanol and sodium hydrosulfite.[27][28]

-

Incubate the reaction at 50-60°C in the dark for 2-3 hours. The DMB reacts with the α-keto acid group of the sialic acids to form a highly fluorescent derivative.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

-

Perform a gradient elution using a mobile phase system (e.g., acetonitrile, methanol, and water).

-

Detect the fluorescent derivatives using a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).

-

-

Quantification: Identify and quantify the different sialic acid derivatives by comparing their retention times and peak areas to those of known standards (e.g., Neu5Ac, Neu5Gc).[27][28]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to sialic acid derivative biology and research.

Caption: Simplified mammalian sialic acid de novo biosynthesis pathway.[7]

Caption: Role of sialic acid in the influenza virus lifecycle and point of intervention for neuraminidase inhibitors.[8][9]

Caption: Mechanism of cancer immune evasion via sialic acid-Siglec interaction.[11][15]

References

- 1. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sialic acids as regulators of molecular and cellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialic acid and biology of life: An introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functions and Biosynthesis of O-Acetylated Sialic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of miracle medicines from sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of miracle medicines from sialic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the utilization mechanism and kinetics of sialic acid mimetics in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuraminidase - Wikipedia [en.wikipedia.org]

- 11. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Sialic acids in cancer biology and immunity-recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Sialic Acid Derivatives Inhibit SiaT Transporters and Delay Bacterial Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. scispace.com [scispace.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. An Expeditious Synthesis of Sialic Acid Derivatives by Copper(I)-Catalyzed Stereodivergent Propargylation of Unprotected Aldoses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sialic Acids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (CAS 84380-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic acid methyl ester, a key derivative of sialic acid utilized in glycobiology and drug discovery.

Chemical Identity and Properties

This compound is a fully protected derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. The protection of the hydroxyl groups as acetates and the carboxyl group as a methyl ester enhances its solubility in organic solvents and makes it a versatile building block in chemical synthesis.[1][2]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 84380-10-9 |

| Molecular Formula | C₂₀H₂₉NO₁₃ |

| Molecular Weight | 491.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-189 °C |

| Purity | Typically >95% (HPLC) |

| Solubility | Slightly soluble in chloroform |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from N-acetylneuraminic acid (Neu5Ac).

Experimental Protocol: Synthesis

-

Esterification: N-acetylneuraminic acid is dissolved in methanol, and an acid catalyst such as trifluoroacetic acid is added. The reaction is stirred at room temperature for 48 hours to yield the methyl ester of N-acetylneuraminic acid.[3]

-

Acetylation: The resulting methyl ester is then treated with an excess of acetic anhydride in pyridine. This reaction is typically carried out at room temperature overnight to ensure the complete acetylation of the hydroxyl groups at positions 4, 7, 8, and 9.

-

Purification: The final product is purified by flash chromatography on silica gel.

Caption: A generalized workflow for the synthesis of the target compound.

Analytical Methods

The structural confirmation and purity assessment of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Analytical Characterization

| Technique | Description |

| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the presence of acetyl groups and the sialic acid backbone. |

| ¹³C NMR | Determines the carbon framework of the molecule, confirming the presence of all 20 carbon atoms in their expected chemical environments.[4][5][6] |

| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[5][6] |

| HPLC | Used to assess the purity of the compound, often with a purity level exceeding 95%.[1] |

Experimental Protocol: NMR and MS Analysis

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD) for NMR analysis or in a suitable solvent for infusion into the mass spectrometer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

-

Mass Spectrometry: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS) to obtain the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight.

Biological Role and Applications

As a protected sialic acid derivative, this compound is not typically biologically active itself but serves as a crucial intermediate in the synthesis of various biologically active molecules.

-

Precursor for Sialoside Synthesis: It is a key building block for the chemical and chemoenzymatic synthesis of sialosides, which are complex carbohydrates involved in numerous biological processes.[7][8]

-

Synthesis of Ganglioside Analogs: It can be used to synthesize analogs of gangliosides, which are important in neuroscience and cancer research.[9][10][11]

-

Development of Neuraminidase Inhibitors: The sialic acid scaffold is central to the design of inhibitors of viral neuraminidases, a key target for anti-influenza drugs.[12][13][14][15]

-

Probing Carbohydrate-Protein Interactions: Derivatives of this compound are used to study the interactions between sialic acids and sialic acid-binding proteins, such as Siglecs.[16][17][18][19]

Caption: Research applications stemming from the core compound.

Role in Signaling Pathways: Modulation of Siglec Interactions

Sialic acids are the terminal sugars on many cell surface glycans and act as ligands for Siglecs (Sialic acid-binding immunoglobulin-like lectins), which are important regulatory receptors on immune cells. The O-acetylation of sialic acids can significantly impact their binding to Siglecs.

Generally, O-acetylation of sialic acids at various positions, including those protected in the title compound, abrogates or reduces binding to Siglecs.[20] This modulation of Siglec binding can have profound effects on immune cell signaling, as many Siglecs contain immunoreceptor tyrosine-based inhibition motifs (ITIMs) that, upon ligand binding, recruit phosphatases to dampen immune activation.

Caption: O-acetylation of sialic acids can prevent Siglec-mediated immune inhibition.

Experimental Protocol: Neuraminidase Inhibition Assay

This compound can be deprotected and used to synthesize sialosides for testing as inhibitors of viral neuraminidases.

-

Deprotection: The acetyl and methyl protecting groups are removed using standard deprotection methodologies (e.g., sodium methoxide for deacetylation followed by saponification for the methyl ester).

-

Synthesis of Sialoside Substrate/Inhibitor: The deprotected sialic acid is then used in glycosylation reactions to produce the desired sialoside.

-

Neuraminidase Assay: The inhibitory activity of the synthesized sialoside is tested against a viral neuraminidase (e.g., from influenza virus). A common method involves a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

The enzyme is incubated with the inhibitor at various concentrations.

-

The MUNANA substrate is added, and the reaction is monitored by measuring the increase in fluorescence over time as the neuraminidase cleaves the substrate.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[14]

-

Conclusion

This compound is a foundational molecule in the field of glycobiology. Its utility as a protected precursor enables the synthesis of a wide array of complex carbohydrates that are essential for studying and manipulating biological systems. This technical guide provides a summary of its properties, synthesis, analysis, and applications, highlighting its importance for researchers in drug discovery and chemical biology.

References

- 1. 4,7,8,9-テトラ-O-アセチル-N-アセチルノイラミン酸メチル | this compound | 84380-10-9 | 東京化成工業株式会社 [tcichemicals.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. d-nb.info [d-nb.info]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. diva-portal.org [diva-portal.org]

- 7. Chemical preparation of sialyl Lewis x using an enzymatically synthesized sialoside building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemoenzymatic Synthesis of Sialosides Containing 7- N- or 7,9-Di- N-acetyl Sialic Acid as Stable O-Acetyl Analogues for Probing Sialic Acid-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of a series of ganglioside GM3 analogs containing a deoxy-N-acetylneuraminic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemoenzymatic synthesis of N-acetyl analogues of 9-O-acetylated b-series gangliosides [escholarship.org]

- 11. escholarship.org [escholarship.org]

- 12. Amphiphilic Sialic Acid Derivatives as Potential Dual-Specific Inhibitors of Influenza Hemagglutinin and Neuraminidase | MDPI [mdpi.com]

- 13. Synthesis and inhibitory activity of sialic acid derivatives targeted at viral sialate-O-acetylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antiviral Evaluation of Sialic Acid Derivatives as Inhibitors of Newcastle Disease Virus Hemagglutinin-Neuraminidase: A Translational Study on Human Parainfluenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]

- 17. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Glycan–protein cross-linking mass spectrometry reveals sialic acid-mediated protein networks on cell surfaces - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Glycan–protein cross-linking mass spectrometry reveals sialic acid-mediated protein networks on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Siglec Signaling in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, a key derivative of N-acetylneuraminic acid (Neu5Ac). As a versatile biochemical reagent, this compound serves as a crucial building block in glycobiology and is instrumental in the synthesis of various sialic acid-containing molecules for research and therapeutic applications.

Core Properties and Specifications

This compound is a fully protected derivative of Neu5Ac methyl ester. The acetylation of the hydroxyl groups and the esterification of the carboxyl group enhance its solubility in organic solvents and make it a stable intermediate for further chemical modifications.

| Property | Value |

| Molecular Weight | 491.44 g/mol [1] |

| Molecular Formula | C20H29NO13[1][2] |

| CAS Number | 84380-10-9[1][2] |

| Synonyms | Methyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate, Pentaacetyl neuraminic acid methyl ester[1] |

| Purity | ≥ 97% |

| Appearance | White to off-white powder |

| Storage Conditions | Sealed in a dry environment at room temperature or 4°C[1][2] |

Experimental Protocols and Synthesis

The synthesis of this compound and related derivatives involves standard protection group chemistry. The following protocols are generalized from common synthetic strategies for sialic acid derivatives.

General Acetylation Protocol

A common method to acetylate hydroxyl groups on a neuraminic acid derivative involves treatment with an acetylating agent in a suitable solvent.

-

Dissolution : Dissolve the starting material (e.g., N-acetylneuraminic acid methyl ester) in a solvent such as pyridine.

-

Acetylation : Add an excess of acetic anhydride to the solution. The reaction is typically performed at room temperature.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, the mixture is diluted with a solvent like ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification : The organic layer is dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to yield the final acetylated product.

Synthesis of a 4-O-Alkylated DANA Analogue

This workflow illustrates a multi-step synthesis using a thiophenyl Neu5Ac building block to create a 4-O-alkylated analogue, demonstrating the utility of protected intermediates.

Caption: Synthetic workflow for a 4-O-alkylated DANA analogue.

Applications in Research and Drug Development

This compound is primarily used as a synthetic intermediate in glycobiology and medicinal chemistry.[3][4]

-

Glycobiology Research : It serves as a precursor for synthesizing complex glycans, glycolipids, and glycoproteins. These molecules are essential for studying cell-cell recognition, signaling, and immune responses.[5] The acetyl protecting groups allow for selective modification at other positions of the sialic acid molecule.

-

Antiviral Drug Development : Sialic acids are crucial for the entry of many viruses, including influenza, into host cells. This compound is used to synthesize sialic acid analogues that can act as inhibitors of viral neuraminidase, an enzyme essential for viral replication.[6] By blocking this enzyme, these analogues can prevent the release of new virus particles from infected cells.

-

Enzyme Inhibitor Studies : Derivatives synthesized from this compound are used to probe the active sites of enzymes like sialidases and sialyltransferases, providing insights into their mechanisms of action.[7]

The following diagram illustrates the logical relationship between the compound and its primary application in developing viral inhibitors.

Caption: Role as an intermediate in developing viral inhibitors.

Chemical Structure

The structure of this compound features a pyranose ring with multiple acetylated hydroxyl groups, an N-acetyl group, and a methyl ester.

Caption: Chemical structure of the title compound.

References

- 1. This compound - CAS:84380-10-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. This compound | Elex Biotech LLC [elexbiotech.com]

- 4. This compound | Genome Context [genomecontext.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Acetyl-2-chloro-2-deoxyneuraminic acid methyl ester 4,7,8,9-tetraacetate | 67670-69-3 | MA16576 [biosynth.com]

- 7. X-ray crystal structure analysis of 4,7,8,9-tetra-O-acetyl-N-acetyl-2,3-dehydro-2-deoxy-4-epineuraminic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Acetylated N-acetylneuraminic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetylated N-acetylneuraminic acid methyl ester. Due to the limited availability of direct, quantitative comparative studies on the solubility of differentially acetylated forms of N-acetylneuraminic acid methyl ester, this document synthesizes known data for the parent compound and its peracetylated derivative, alongside general principles of how acetylation affects solubility. The guide also includes a detailed, adaptable experimental protocol for determining the solubility of these compounds and visual workflows to aid in experimental design.

Introduction

N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, plays a crucial role in various biological processes. Its methyl ester and acetylated derivatives are of significant interest in glycobiology and drug discovery as tools to enhance cell uptake and bioavailability. The degree of acetylation on the sialic acid molecule can significantly alter its physicochemical properties, most notably its solubility in different solvents. Understanding these solubility characteristics is paramount for researchers in designing experiments, formulating drug delivery systems, and performing biochemical assays. This guide aims to provide a centralized resource on this topic.

Influence of Acetylation on Solubility

Acetylation, the process of introducing an acetyl functional group, generally increases the lipophilicity of a molecule. In the context of highly polar carbohydrates like N-acetylneuraminic acid methyl ester, this modification reduces the molecule's ability to form hydrogen bonds with water, thereby decreasing its aqueous solubility. Conversely, the increased lipophilic character enhances its solubility in nonpolar organic solvents. The overall solubility of a specific acetylated N-acetylneuraminic acid methyl ester will depend on the number and position of the acetyl groups. Peracetylation (acetylation of all available hydroxyl groups) is known to significantly enhance solubility in a range of organic solvents.

Solubility Data

| Compound | Solvent | Solubility | Concentration | Notes |

| N-acetyl-β-neuraminic acid methyl ester | DMSO | Soluble | 100 mg/mL (309.31 mM)[1] | Ultrasonic assistance may be required.[1] |

| Ethanol | Soluble | - | Qualitative data. | |

| Methanol | Soluble | - | Soluble.[2] | |

| Water | Soluble | - | ||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (15.47 mM)[1] | Clear solution.[1] | ||

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (15.47 mM)[1] | Clear solution.[1] | ||

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (15.47 mM)[1] | Clear solution.[1] | ||

| 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic acid methyl ester | Chloroform | Slightly Soluble | - | Qualitative data. |

| 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester | - | - | - | Acetylated form enhances solubility and stability.[3][4] |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of acetylated N-acetylneuraminic acid methyl ester derivatives. This method is adapted from standard laboratory procedures for solubility assessment of carbohydrate derivatives.

Objective: To determine the solubility of an acetylated N-acetylneuraminic acid methyl ester derivative in a specific solvent at a given temperature.

Materials:

-

Acetylated N-acetylneuraminic acid methyl ester derivative (test compound)

-

Selected solvent (e.g., water, ethanol, DMSO, methanol, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vortex mixer

-

Thermomixer or temperature-controlled shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer (optional, for quantitative analysis)

-

2 mL microcentrifuge tubes

-

Pipettes and tips

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount (e.g., 10 mg) of the test compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume (e.g., 100 µL) of the selected solvent to the tube.

-

Tightly cap the tube and vortex vigorously for 1 minute.

-

Place the tube in a thermomixer or temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Incubate for a set period (e.g., 24 hours) with continuous agitation to ensure equilibrium is reached.

-

After incubation, visually inspect the tube for any undissolved solid. If the entire compound has dissolved, add another pre-weighed amount of the compound and repeat the incubation step. Continue this process until a saturated solution with undissolved solid is obtained.

-

-

Separation of Saturated Solution:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

-

-

Quantification of Solute:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh an empty, dry container.

-

Transfer the collected supernatant to the container.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

The weight of the solute is the final weight minus the initial weight of the container.

-

Calculate the solubility in mg/mL or mol/L.

-

-

Spectroscopic/Chromatographic Method (for volatile solvents or higher accuracy):

-

Prepare a series of standard solutions of the test compound with known concentrations in the same solvent.

-

Generate a standard curve using a suitable analytical method (e.g., HPLC with a refractive index detector or a UV detector if the compound has a chromophore, or a colorimetric assay).

-

Dilute the collected supernatant with a known factor to fall within the range of the standard curve.

-

Analyze the diluted supernatant using the same analytical method and determine its concentration from the standard curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

-

Data Presentation: Record the solubility as mg/mL and mol/L at the specified temperature. Repeat the experiment at least in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

References

An In-depth Technical Guide to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester as a Biochemical Reagent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, a pivotal biochemical reagent in the field of glycobiology and medicinal chemistry. As a fully protected derivative of N-acetylneuraminic acid (Neu5Ac), this compound serves as a versatile building block for the synthesis of a wide array of sialic acid-containing molecules, including sialosides, glycoconjugates, and potential therapeutic agents. This document details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Introduction

N-acetylneuraminic acid (Neu5Ac) is the most prominent member of the sialic acid family, a class of nine-carbon acidic monosaccharides.[1][2] In biological systems, sialic acids typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids, playing crucial roles in cellular recognition, adhesion, and signaling processes.[1][2] The inherent chemical reactivity of the multiple hydroxyl groups and the carboxylic acid function of Neu5Ac necessitates the use of protecting groups during chemical synthesis.

This compound is a derivative where the hydroxyl groups at positions 4, 7, 8, and 9 are protected as acetate esters, and the carboxylic acid is protected as a methyl ester. These protecting groups render the molecule stable under a variety of reaction conditions, allowing for selective modifications at other positions. This stability makes it an invaluable precursor in the synthesis of complex glycostructures and in the development of sialidase inhibitors.[3][4]

Physicochemical Properties and Specifications

This protected sialic acid derivative is typically a white to off-white crystalline powder.[5][6] Its solubility is limited in water but good in various organic solvents such as chloroform, dichloromethane, and methanol.[5]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₉NO₁₃ | [5][7] |

| Molecular Weight | 491.44 g/mol | [5] |

| CAS Number | 84380-10-9 | [5][7] |

| Appearance | White to almost white powder/crystal | [5][6] |

| Melting Point | 185-189 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

Synthesis of this compound

The preparation of the title compound involves the protection of the hydroxyl and carboxyl groups of N-acetylneuraminic acid. A general synthetic workflow is outlined below.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure compiled from standard carbohydrate chemistry techniques.

Materials:

-

N-Acetylneuraminic acid (Neu5Ac)

-

Methanol (anhydrous)

-

Dowex 50W-X8 (H⁺ form) resin

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Esterification: N-acetylneuraminic acid is dissolved in anhydrous methanol. Acidic resin (Dowex 50W-X8) is added, and the mixture is stirred at room temperature overnight. The resin is then filtered off, and the filtrate is concentrated under reduced pressure to yield N-acetylneuraminic acid methyl ester.

-

Acetylation: The crude methyl ester is dissolved in anhydrous pyridine and cooled to 0 °C. Acetic anhydride is added dropwise, and the reaction is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is co-evaporated with toluene to remove pyridine. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford this compound as a white solid.

Applications as a Biochemical Reagent

The primary utility of this compound lies in its function as a versatile intermediate for the synthesis of more complex sialylated molecules.

Sialoside Synthesis

A key application is its use as a precursor to sialyl donors for glycosylation reactions. The protected neuraminic acid ester can be converted into a glycosyl halide or other activated species, which then reacts with a glycosyl acceptor (an alcohol, often a partially protected sugar) to form a sialoside.

Caption: General workflow for sialoside synthesis.

Detailed Experimental Protocol: Glycosylation

The following is a representative protocol for a glycosylation reaction to form an α-sialoside.

Materials:

-

This compound

-

Thiophenol or N-iodosuccinimide for activation

-

Glycosyl acceptor (e.g., a protected galactoside with a free hydroxyl group)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst

-

Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

Donor Activation: The title compound is first converted to a more reactive species, such as a thioglycoside or a glycosyl halide. For example, a thioglycoside can be prepared by reacting the per-O-acetylated methyl ester with thiophenol under acidic conditions.

-

Glycosylation: The activated sialyl donor and the glycosyl acceptor are dissolved in anhydrous dichloromethane in the presence of activated 4 Å molecular sieves. The mixture is stirred at room temperature for 30 minutes.

-

Reaction Initiation: The mixture is cooled to a low temperature (e.g., -40 °C), and a catalytic amount of TMSOTf is added. The reaction is stirred and allowed to slowly warm to room temperature overnight.

-